2-Amino-4-chlorodiphenylamine

Description

Historical Context of Diphenylamine (B1679370) Derivatives in Organic Synthesis

The story of 2-Amino-4-chlorodiphenylamine is rooted in the broader history of its parent compound, diphenylamine. Discovered in 1864 by A. W. Hofmann through the dry distillation of aniline (B41778) dyes, diphenylamine was first intentionally synthesized two years later. wikipedia.org Its utility was quickly recognized, and by 1872, it was employed for the detection of nitrous acid. wikipedia.org Over the decades, the applications of diphenylamine and its derivatives have expanded significantly. They have been widely used as stabilizers in nitrocellulose-based explosives and propellants, as antioxidants in the rubber industry, and in the manufacturing of dyes and perfumes. researchgate.netmdpi.com

The versatility of the diphenylamine scaffold has made it a foundational structure in the development of a wide array of derivatives with diverse biological and material properties. researchgate.net Researchers have explored modifications to the basic diphenylamine structure to create compounds with applications ranging from pharmaceuticals to materials science. nih.govresearchgate.netgoogleapis.com The synthesis of various diphenylamine derivatives has led to the discovery of molecules with potent antimicrobial, antifungal, anti-inflammatory, and insecticidal activities. nih.govresearchgate.netresearchgate.netrsc.org This rich history of derivatization and application provides the context for the specific investigation and use of compounds like this compound in modern organic synthesis.

Structural Significance and Functional Group Analysis for Research Pathways

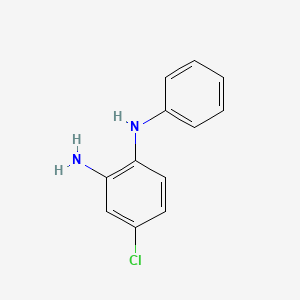

The chemical behavior and research applications of this compound are intrinsically linked to its molecular architecture. The compound, with the molecular formula C₁₂H₁₁ClN₂, consists of two phenyl rings linked by a secondary amine, which is the core diphenylamine structure. chemicalbook.com One phenyl ring is substituted with an amino group (-NH₂) at the ortho position relative to the bridging amine, while the other ring bears a chlorine atom (-Cl) at the para position.

The functional groups present on the aromatic rings are key to its reactivity and utility in synthesis:

Amino Group (-NH₂): This electron-donating group activates the phenyl ring to which it is attached, making it more susceptible to electrophilic substitution reactions. The primary amine also serves as a nucleophile and a site for further functionalization, such as through acylation or diazotization reactions.

The interplay of these functional groups provides multiple pathways for chemical modification, allowing for the strategic construction of complex target molecules. ashp.org The presence of both nucleophilic (amino) and electrophilic (halogenated ring) characteristics within the same molecule makes it a versatile intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 42837-74-1 chemicalbook.com |

| Molecular Formula | C₁₂H₁₁ClN₂ chemicalbook.com |

| Molecular Weight | 218.68 g/mol chemicalbook.com |

| Melting Point | 117-119 °C sigmaaldrich.comchemsrc.com |

Overview of Key Research Areas in this compound Chemistry

Research involving this compound is primarily focused on its application as a key intermediate in the synthesis of high-value chemical products, particularly in the pharmaceutical and materials science sectors.

One of the most significant applications is in the synthesis of pharmaceuticals. For instance, it is a documented precursor in the synthesis of clozapine (B1669256), an atypical antipsychotic medication. chemicalbook.com The synthesis involves the transformation of the amino group and the diphenylamine core to construct the dibenzodiazepine structure central to clozapine. chemicalbook.com It is also used in the preparation of clofazimine (B1669197) analogs, which are investigated for the treatment of diseases like malaria and leishmaniasis. smolecule.com The synthesis of clofazimine itself involves a step where 2-Amino-4'-chlorodiphenylamine is a key reactant. google.com

Beyond pharmaceuticals, this compound serves as a building block for other functional materials. Diphenylamine derivatives, in general, are explored for their electrochromic properties, which are useful in the development of smart windows and displays. acs.org The ability to form stable, cross-linkable films is a desirable property for these applications. acs.org Furthermore, research has extended into the biological activities of compounds derived from this compound. Studies have investigated the potential genotoxic effects and the interactions of its derivatives with biological macromolecules like human serum albumin, suggesting possible apoptotic effects. smolecule.com The synthesis of novel derivatives is also an active area of research, with studies exploring their potential as antimicrobial and antifungal agents. nih.govresearchgate.net

Table 2: Summary of Research Findings on this compound and its Derivatives

| Research Area | Key Findings |

|---|---|

| Pharmaceutical Synthesis | Used as a key intermediate in the synthesis of clozapine and clofazimine. chemicalbook.comgoogle.com |

| Medicinal Chemistry | Serves as a scaffold for clofazimine analogs being studied for antimalarial and antileishmanial activity. smolecule.com |

| Biological Activity | Investigated for genotoxic effects and interactions with proteins like human serum albumin. smolecule.com |

| Material Science | Derivatives of the parent compound, diphenylamine, are used to create electrochromic polymers. acs.org |

| Antimicrobial Research | Diphenylamine derivatives have shown significant antibacterial and antifungal properties. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEGCXYQDMPMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295250 | |

| Record name | 4-chloro-n1-phenylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42837-74-1 | |

| Record name | NSC100753 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-n1-phenylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N1-phenylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization of 2 Amino 4 Chlorodiphenylamine

Established Synthetic Pathways to 2-Amino-4-chlorodiphenylamine

The primary and most well-documented method for synthesizing this compound is through the reduction of its nitro precursor, N-(4-chlorophenyl)-2-nitrobenzenamine. This transformation can be achieved through several reductive systems.

Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine (or 2-nitro-4'-chlorodiphenylamine)

A common approach involves the reduction of N-(4-chlorophenyl)-2-nitrobenzenamine. smolecule.com This can be accomplished using various reducing agents and catalysts. One established method utilizes iron powder in an ethanol (B145695) solution containing ammonium (B1175870) chloride. The reaction is typically carried out at elevated temperatures, around 70°C, and can achieve high conversion rates. smolecule.comchemicalbook.com For instance, a procedure involving refluxing the nitro compound with iron powder and saturated aqueous ammonium chloride in ethanol for six hours yielded the desired product in 99% purity. chemicalbook.com

Another patent describes a process where the reduction is carried out using scrap iron in the presence of acetic acid and water, followed by treatment with anhydrous sodium carbonate. This method resulted in a yield of 67% after extraction and crystallization. google.com

Catalytic hydrogenation is also a highly effective method. The use of catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen pressure of 1–3 MPa in methanol (B129727) has been reported to produce yields greater than 98%. smolecule.com

Sodium sulfide (B99878) can also be employed for the reduction. An aqueous solution of sodium sulfide at 50°C selectively converts the nitro group without causing dehalogenation. smolecule.com

Hydrazine (B178648) Hydrate (B1144303) Reduction with Catalytic Systems

Catalytic transfer hydrogenation using hydrazine hydrate as a hydrogen donor offers a convenient alternative to using gaseous hydrogen. nih.govd-nb.info This method is often preferred for its selectivity and milder reaction conditions. A variety of halogenated nitroarenes have been successfully and selectively reduced to their corresponding anilines in good yields using hydrazine hydrate in the presence of a Pd/C catalyst. nih.govorganic-chemistry.org

The choice of catalyst is crucial for the efficiency of this reaction. Iron-based catalysts, such as iron oxide hydroxide, have been used in conjunction with polymer-supported hydrazine hydrate to create an environmentally friendly reduction process. rsc.org Another patented method describes the use of ferric trichloride (B1173362) hexahydrate and activated carbon as a catalyst system with hydrazine hydrate in ethanol. google.com This process, conducted at 80-90°C, is noted for its gentle and controllable reaction conditions, with the added benefit of recyclable catalysts and solvents. google.com A system using zinc dust with hydrazine hydrate has also been shown to be a low-cost and facile method for reducing nitro compounds at room temperature. niscpr.res.in

Advanced Synthetic Approaches and Catalytic Systems

Research continues to explore more efficient and environmentally benign synthetic routes. One novel approach involves the use of thiourea (B124793) dioxide in the presence of sodium hydroxide. This method has been reported to produce N-substituted-benzene-1,2-diamines, including N-(4-chlorophenyl)benzene-1,2-diamine, in high yields (94%) with the advantage of producing an environmentally friendly urea (B33335) by-product that is easily separated. researchgate.net

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, represent a significant advancement in the synthesis of aromatic amines. This strategy involves coupling a 4-chloroaniline (B138754) derivative with a 1,2-dihalobenzene using palladium complexes with bulky biarylphosphine ligands, such as AdBippyPhos or XPhos. These modern catalysts can facilitate the reaction at temperatures as low as 80°C. smolecule.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact.

Key parameters that are often adjusted include:

Catalyst Selection and Loading: The choice of catalyst, whether it's a traditional iron-based system, a noble metal catalyst like Pd/C, or a more advanced catalytic system, significantly influences the reaction's efficiency and selectivity. smolecule.comgoogle.comnih.gov The amount of catalyst used is also a critical factor; for instance, in some reductions, higher catalyst loading can lead to more complete reactions. nih.gov

Reducing Agent: The selection of the reducing agent, be it iron powder, sodium sulfide, hydrazine hydrate, or thiourea dioxide, impacts the reaction conditions, yield, and by-products. smolecule.comchemicalbook.comresearchgate.net

Solvent: The solvent system plays a crucial role. Ethanol is commonly used in many of the established procedures. chemicalbook.comgoogle.com Methanol has been identified as an effective solvent for hydrazine hydrate reductions with Pd/C. organic-chemistry.org The use of greener solvents is also being explored. peptide.com

Temperature: Reaction temperatures are carefully controlled to ensure complete conversion without promoting side reactions. For example, some reductions are performed at reflux temperatures, while others are effective at room temperature. chemicalbook.comniscpr.res.in

pH: In certain procedures, adjusting the pH is necessary. For instance, in a patented method using hydrazine hydrate, the pH is adjusted to 7–9 with an alkali. google.com

Reaction Time: The duration of the reaction is optimized to ensure the reaction goes to completion. This can range from a few minutes under microwave irradiation to several hours for reflux reactions. chemicalbook.comnih.gov

The following table summarizes the findings from various synthetic approaches, highlighting the reaction conditions and corresponding yields.

| Precursor | Reducing System/Catalyst | Solvent | Temperature | Yield | Reference |

| N-(4-chlorophenyl)-2-nitrobenzenamine | Iron powder / Ammonium chloride | Ethanol | 70°C | 94% conversion | smolecule.com |

| N-(4-chlorophenyl)-2-nitrobenzenamine | Iron powder / Ammonium chloride | Ethanol | Reflux | 99% | chemicalbook.com |

| 2-nitro-4'-chlorodiphenylamine | Scrap iron / Acetic acid | Water/Ethanol | Not specified | 67% | google.com |

| N-(4-chlorophenyl)-2-nitrobenzenamine | Pd/C or Raney Ni / H₂ | Methanol | Not specified | >98% | smolecule.com |

| N-(4-chlorophenyl)-2-nitroaniline | Thiourea dioxide / Sodium hydroxide | Not specified | Not specified | 94% | researchgate.net |

| Halogenated nitroarenes | Hydrazine hydrate / Pd/C | Methanol | Reflux | Good | nih.gov |

| 2-nitro-4-chlorodiphenyl ether | Hydrazine hydrate / Ferric trichloride, Activated carbon | Ethanol | 80-90°C | 89.98% | google.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact and improve sustainability. peptide.comnih.gov Key areas of focus include:

Use of Greener Solvents: Efforts are being made to replace hazardous solvents like dichloromethane (B109758) and N,N-dimethylformamide with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate (B1210297). peptide.com Water-ethanol mixtures are also being utilized as a greener reaction medium. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher atom economy and under milder conditions. The development of recyclable catalysts, such as the iron-based catalysts used with hydrazine hydrate, is particularly important for waste reduction. rsc.orggoogle.com

Waste Prevention: Synthetic routes are being designed to minimize the generation of hazardous waste. For example, the use of thiourea dioxide as a reducing agent is advantageous because it produces a non-toxic and easily separable urea by-product. researchgate.net Similarly, methods that avoid the use of large quantities of metal powders, which can produce significant iron sludge, are preferred. google.com

Atom Economy: Synthetic methods that maximize the incorporation of all materials used in the process into the final product are sought. Catalytic processes, in general, tend to have higher atom economy than stoichiometric reactions. peptide.com

One patent explicitly mentions that its method, which involves condensation, reduction, and cyclization, has mild reaction conditions and avoids the generation of pollutants, thereby meeting the requirements of green chemistry. google.com

Chemical Reactivity and Transformation Pathways of 2 Amino 4 Chlorodiphenylamine

Condensation Reactions in Pharmaceutical Intermediate Synthesis

The primary amino group of 2-Amino-4-chlorodiphenylamine makes it a key building block in condensation reactions for creating complex heterocyclic structures found in pharmaceuticals. These reactions typically involve the nucleophilic amino group reacting with electrophilic centers to form new carbon-nitrogen bonds, often leading to cyclization.

A notable application is in the synthesis of the atypical antipsychotic drug, Clozapine (B1669256). A derivative, this compound-2'-carboxylic acid (4''-methyl)piperazide, undergoes an intramolecular condensation and cyclization reaction. When heated under reflux with phosphorus oxychloride and N,N-dimethylaniline, the amino group attacks the amide carbonyl (activated by the phosphorus oxychloride), leading to the formation of the central diazepine (B8756704) ring of the Clozapine molecule. chemicalbook.com

Another significant example is the preparation of the phenazine-based compound, Chlorphenazine. In this synthesis, 2-amino-4'-chlorodiphenylamine undergoes an oxidative cyclization, which is a form of condensation, in the presence of ferric trichloride (B1173362) as a catalyst. This reaction forms a new heterocyclic ring system, yielding 2-p-chloroanilino-5-p-chlorophenyl-3,5-dihydro-3-iminophenazine hydrochloride, a key intermediate. google.com

Table 1: Condensation Reaction for Pharmaceutical Intermediate Synthesis

| Reactant | Reagents/Catalyst | Product | Yield | Application |

|---|---|---|---|---|

| 2-amino-4'-chlorodiphenylamine | Ferric trichloride, HCl, Ethanol (B145695) | 2-p-chloroanilino-5-p-chlorophenyl-3,5-dihydro-3-iminophenazine hydrochloride | 84-94% | Chlorphenazine Synthesis google.com |

Reduction Reactions Leading to Related Derivatives

While this compound itself contains a reduced functional group (the amino group), its synthesis and the preparation of related derivatives heavily rely on reduction reactions. The most common pathway to obtain this compound is through the reduction of its nitro-precursor, 4-chloro-2-nitro-N-phenylaniline.

This transformation is a critical step and can be achieved using various reducing agents. A common laboratory and industrial method involves using iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride. google.comchemicalbook.com The iron metal acts as the reducing agent in an acidic medium to selectively reduce the nitro group (-NO2) to a primary amine group (-NH2) without affecting the chloro-substituent or the diphenylamine (B1679370) core structure.

Table 2: Synthesis of this compound via Reduction

| Reactant | Reducing System | Solvent | Product | Yield |

|---|---|---|---|---|

| 4-chloro-2-nitro-N-phenylaniline | Iron powder, Ammonium chloride | Ethanol, Water | This compound | 99% chemicalbook.com |

Oxidation Pathways and their Products

The oxidation of this compound and related chloroanilines can lead to a variety of products through dimerization and cyclization. The specific product formed often depends on the oxidizing agent and reaction conditions.

Electrochemical oxidation of related compounds like 4-chloroaniline (B138754) has been shown to produce dimerized species. The oxidation can initiate a "head-to-tail" coupling, which, for 4-chloroaniline, can result in the formation of 4-amino-4'-chlorodiphenylamine. diva-portal.org Further oxidation can also lead to chlorinated 4-amino-diphenylamines. For instance, the oxidation of 4-chloroaniline can yield 2-Amino-4′,5-dichloro-diphenylamine through dimerization at the ortho position relative to the amino group. researchgate.net

In a synthetic context, controlled oxidation is used to build more complex molecules. As mentioned, the treatment of 2-amino-4'-chlorodiphenylamine with a chemical oxidant like ferric trichloride (FeCl3) results in an oxidative cyclization. This process forms a phenazine (B1670421) ring system, demonstrating a pathway where oxidation leads to a larger, conjugated structure. google.com

Table 3: Oxidation Products of Related Amines

| Starting Material | Oxidant/Method | Key Product(s) |

|---|---|---|

| 4-chloroaniline | Electrochemical Oxidation | 4-amino-4'-chlorodiphenylamine, 2-Amino-4′,5-dichloro-diphenylamine diva-portal.orgresearchgate.net |

Reactivity as an Intermediate in Dye Formation

Aromatic amines are fundamental precursors in the synthesis of a vast array of dyes, particularly azo and phenazine dyes. imrpress.com this compound serves as a valuable intermediate in this field due to the reactivity of its primary amino group.

The synthesis of phenazine dyes from this compound has been documented. The oxidative cyclization with ferric chloride produces 2-p-chloroanilino-5-p-chlorophenyl-3,5-dihydro-3-iminophenazine hydrochloride, which is a dye precursor. google.com

Furthermore, the primary amino group on the molecule can undergo diazotization—a reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid)—to form a diazonium salt. This highly reactive diazonium salt is an electrophile that can then attack an electron-rich coupling partner, such as a phenol (B47542) or another aromatic amine, in an electrophilic aromatic substitution reaction. This "coupling" reaction creates an azo bond (-N=N-), the chromophore responsible for the color of azo dyes. While direct synthesis of an azo dye from this compound is not detailed in the provided results, the reactivity of its amino group is analogous to other diaminodiphenylamines used in reactive dye synthesis. researchgate.net

Mechanism of Action in Organic Synthetic Transformations

The synthetic utility of this compound stems from the specific electronic and nucleophilic properties of its functional groups.

Nucleophilic Attack: The primary amino group (-NH2) possesses a lone pair of electrons, making it a potent nucleophile. This is the key mechanism in condensation reactions, where it attacks electrophilic centers like activated carbonyls or imines to form new C-N bonds, often initiating cyclization to create heterocyclic systems for pharmaceuticals. chemicalbook.com

Diazotization: In dye synthesis, the mechanism involves the transformation of the primary amino group into a diazonium salt (-N2+). This group is an excellent leaving group but can also act as a strong electrophile in azo coupling reactions. The diazonium ion undergoes electrophilic aromatic substitution with a coupling agent to form the stable azo linkage that defines azo dyes. researchgate.net

Oxidative Coupling/Cyclization: The mechanism for oxidative transformations, such as the formation of phenazine dyes, likely involves the initial one-electron oxidation of the aromatic amine to form a radical cation. google.comresearchgate.net This reactive intermediate can then dimerize or undergo intramolecular cyclization, followed by further oxidation and deprotonation to yield the final conjugated product. The ferric chloride catalyst facilitates this electron transfer process. google.com The electron-donating nature of the amino groups activates the aromatic rings, making them susceptible to such oxidative processes.

Derivatization Strategies and Synthesis of Novel Analogs

Synthesis of Clofazimine (B1669197) Analogs Utilizing 2-Amino-4-chlorodiphenylamine

This compound is a crucial intermediate in the synthesis of clofazimine, a riminophenazine dye known for its antimycobacterial properties. researchgate.net Clofazimine and its analogs are synthesized through a process that typically involves the condensation of two molecules of the corresponding N-aryl-o-phenylenediamine. The core structure of these analogs is the tricyclic phenazine (B1670421) system, which is essential for their biological activity. mdpi.comnih.gov

Systematic structure-activity relationship (SAR) studies have led to the synthesis of hundreds of new riminophenazine analogs with the goal of improving efficacy, enhancing physicochemical properties, and reducing side effects like skin pigmentation. nih.govnih.gov Research has shown that while the central phenazine core is critical, modifications to the pendant aromatic rings at the C2 and N5 positions can significantly modulate the compound's activity and properties. mdpi.comnih.gov

Key findings from these studies include:

Enhanced Potency: Several new analogs have demonstrated enhanced in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis compared to clofazimine. nih.gov

Substitution at C2 and N5: Replacing the p-chlorophenyl groups of clofazimine at the C2 and N5 positions with other moieties, such as pyridyl groups, has yielded analogs with improved anti-tuberculosis potency and better pharmacokinetic profiles. mdpi.comnih.gov

Reduced Lipophilicity: A primary goal in analog development is to reduce the high lipophilicity of clofazimine, which contributes to its long half-life and accumulation in tissues, leading to side effects. nih.govfrontiersin.org The C2 pyridylamino series, for instance, represents a promising class of compounds with reduced pigmentation potential. mdpi.comnih.gov

The table below summarizes the activity of selected riminophenazine analogs compared to the parent compound, clofazimine.

| Compound | Modification | In Vitro Potency (MIC against M. tuberculosis H37Rv, µg/mL) | Selectivity Index (SI) | Key Finding |

| Clofazimine (CFM) | Parent Compound | 0.12 | >104 | Baseline compound, effective but with side effects. nih.gov |

| Analog TBI-166 | C2 Pyridylamino substitution | 0.011 | >5,818 | ~10-fold more potent than CFM with a high selectivity index. nih.gov |

| Analog TBI-165 | C2 Pyridylamino substitution | 0.019 | >3,368 | Significantly more potent than CFM. nih.gov |

| Analog TBI-169 | C2 Pyridylamino substitution | 0.038 | >1,684 | More potent than CFM. nih.gov |

*MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC indicates greater potency. *Selectivity Index (SI) is the ratio of the toxic concentration to the effective concentration, indicating the therapeutic window of a compound. A higher SI is desirable.

Development of Monoaminophenazine Dyes from the Compound

The 2-aminodiphenylamine (B160148) framework is a direct precursor to phenazine structures. The synthesis of phenazine dyes from this compound can be achieved through oxidative cyclization. guidechem.comresearchgate.net In this type of reaction, the 2-aminodiphenylamine molecule undergoes an intramolecular condensation to form the central pyrazine (B50134) ring of the phenazine system. Various oxidizing agents and reaction conditions can be employed to facilitate this transformation. guidechem.com

Common synthetic routes to phenazines from o-phenylenediamines or their N-aryl derivatives include:

Oxidative Cyclization: Direct oxidation can form the phenazine ring. For instance, reacting catechol with o-diaminobenzene at high temperatures can produce 5,10-dihydrophenazine, which is then oxidized to phenazine. guidechem.com

Reduction of Nitro Intermediates: A common strategy involves the cyclization of 2-nitrodiphenylamines. rsc.org The nitro group is first reduced to an amino group, which then undergoes an intramolecular cyclization and subsequent oxidation to yield the phenazine. guidechem.com For example, reacting N-phenyl-2-nitroaniline with iron powder results in phenazine. guidechem.com

Condensation Reactions: Phenazines can also be formed by the condensation of 1,2-diaminobenzenes with ortho-quinones. rasayanjournal.co.in

These methods allow for the synthesis of a variety of substituted phenazine dyes, including monoaminophenazines, by starting with appropriately substituted 2-aminodiphenylamines.

Functionalization and Modification of Amino and Chloro Groups

The chemical structure of this compound offers distinct sites for functionalization at its amino and chloro groups, enabling the synthesis of a diverse library of derivatives.

Functionalization of the Amino Group: The primary amino group is highly nucleophilic and represents a key site for modification. A common derivatization strategy is acylation . For example, the compound can react with acyl chlorides like chloroacetyl chloride in the presence of a base. This reaction typically occurs at the more nucleophilic primary amino group, leading to the formation of an N-acylated derivative. Such derivatives are versatile intermediates themselves; the newly introduced chloroacetyl group can undergo further nucleophilic substitution, allowing for the attachment of various other functional moieties. Another functionalization method involves reaction with reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-chloride), where the amino group displaces the chlorine atom in a nucleophilic substitution to create fluorescent derivatives. nih.gov

Modification of the Chloro Group: The chlorine atom on the phenyl ring is less reactive than the amino group. Modifications at this position typically require conditions suitable for nucleophilic aromatic substitution (SNAr). Such reactions are generally feasible if the aromatic ring is "activated" by electron-withdrawing groups positioned ortho or para to the chlorine atom. While the existing amino groups are activating, specific synthetic strategies could be designed to favor substitution at the chloro position.

Electrophilic Aromatic Substitution: The aromatic rings of the diphenylamine (B1679370) backbone can undergo electrophilic aromatic substitution. The amino groups are activating and direct incoming electrophiles primarily to the ortho and para positions. This allows for the introduction of various substituents onto the aromatic rings, although controlling the substitution pattern can be complex due to the presence of two rings and multiple activating groups.

Synthesis of Thiazole (B1198619) Derivatives with 2-Amino-4-chlorophenyl Moieties

Thiazole derivatives are an important class of heterocyclic compounds with a wide range of biological activities. derpharmachemica.com A primary and widely used method for their synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com

To incorporate the 2-Amino-4-chlorophenyl structural element into a thiazole ring, a plausible synthetic strategy would involve:

Thioamide Formation: The primary amino group of this compound can be converted into a thioamide. This is typically achieved by first acylating the amine with an appropriate acyl chloride or anhydride, followed by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Hantzsch Cyclization: The resulting thioamide, which now contains the desired diphenylamine moiety, can then be reacted with an α-haloketone (e.g., 2-bromoacetophenone) in a cyclocondensation reaction to form the 2-aminothiazole (B372263) ring. derpharmachemica.com

This multi-step process allows for the creation of a library of thiazole derivatives where the 2-Amino-4-chlorophenyl moiety is attached to the C2 position of the thiazole ring. The properties of the final compound can be further modulated by varying the substituents on the α-haloketone.

Synthesis of Pyrimidine (B1678525) Derivatives Incorporating 2-Amino-4-chlorophenyl Structural Elements

Pyrimidine derivatives are another class of heterocycles with significant pharmacological importance. iajpr.comnih.gov A powerful method for synthesizing dihydropyrimidines is the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or guanidine (B92328) derivative. nih.govorganic-chemistry.org

To synthesize pyrimidine derivatives featuring the 2-Amino-4-chlorophenyl structure, a potential pathway involves modifying the starting compound to act as the guanidine component in a Biginelli-type reaction:

Guanidine Formation: The primary amino group of this compound can be converted into a guanidine group. This transformation can be accomplished by reacting the amine with a guanidinylating agent, such as S-methylisothiourea or cyanamide.

Biginelli Condensation: The newly synthesized guanidine derivative, which incorporates the 2-Amino-4-chlorophenyl scaffold, can then be subjected to a Biginelli condensation with a selected aldehyde and a β-dicarbonyl compound (e.g., ethyl acetoacetate). organic-chemistry.org This cyclocondensation reaction would yield a 2-aminopyrimidine (B69317) derivative where the diphenylamine structure is attached to the amino group at the C2 position of the pyrimidine ring.

This strategy provides a versatile route to novel pyrimidine analogs, with diversity achievable by varying the aldehyde and β-dicarbonyl components used in the condensation step. iajpr.comorganic-chemistry.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of this compound, the most extensive SAR data comes from the development of clofazimine analogs (riminophenazines). mdpi.comnih.gov

Key SAR insights for riminophenazine derivatives are summarized below:

Phenazine Core: The tricyclic phenazine system is considered a critical pharmacophore for antitubercular activity. mdpi.comnih.gov

N5 Position: The substituent at the N5 position of the phenazine ring is important. The p-chlorophenyl group of clofazimine can be replaced, but modifications here significantly impact activity. nih.gov

C2 Position: The substituent at the C2 position is more tolerant of modification. Replacing the p-chlorophenyl group with a pyridyl group has led to a new series of compounds with improved potency and better physicochemical properties. mdpi.comnih.gov

Imino Group: The isopropyl-imino group at the C3 position can be varied, affecting the compound's lipophilicity and activity.

The table below details some of the SAR findings from studies on clofazimine analogs.

| Structural Position | Modification | Impact on Activity/Properties | Reference |

| Phenazine Core | Maintained | Essential for antitubercular activity. | mdpi.comnih.gov |

| C2 Phenyl Ring | Replaced with Pyridyl Group | Increased potency, improved physicochemical properties, reduced pigmentation potential. | mdpi.comnih.gov |

| N5 Phenyl Ring | Replaced with Pyridyl Group | Generally tolerated, provides analogs with improved properties. | nih.gov |

| Overall Structure | Systematic Modifications | Led to the discovery of over 500 new analogs with a wide range of activities. nih.gov |

These studies illustrate that while the core diphenylamine-derived phenazine structure is vital, strategic modifications to the peripheral substituents are key to developing next-generation analogs with superior therapeutic profiles. mdpi.com

Biological Activity and Pharmacological Potential of 2 Amino 4 Chlorodiphenylamine and Its Derivatives

Antimicrobial Properties Research

Investigations into the antimicrobial capabilities of 2-Amino-4-chlorodiphenylamine derivatives have revealed a spectrum of activity against various microbial pathogens. The core structure of diphenylamine (B1679370) has long been recognized for its potential as an antimicrobial agent, attributed to the presence of a nitrogen atom linking two aromatic rings.

Antibacterial Activity Investigations

Studies on derivatives of this compound have demonstrated notable antibacterial action. For instance, certain N-benzamide derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria. One study highlighted a derivative that exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Bacillus subtilis and 3.12 µg/mL against Escherichia coli. nanobioletters.com Another investigation into N-2-(4-Chlorophenyl)acetyl derivatives of (S)-amino acids also reported moderate antibacterial activity. Furthermore, research on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives indicated moderate activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, with a MIC value of 125 µg/mL for one of the tested compounds. mdpi.com

Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| N-benzamide derivative 5a | Bacillus subtilis | 25 | 6.25 | nanobioletters.com |

| N-benzamide derivative 5a | Escherichia coli | 31 | 3.12 | nanobioletters.com |

| N-benzamide derivative 6b | Escherichia coli | 24 | 3.12 | nanobioletters.com |

| N-benzamide derivative 6c | Bacillus subtilis | 24 | 6.25 | nanobioletters.com |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 | Staphylococcus aureus ATCC 6538 | 8 | 125 | mdpi.com |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 | Bacillus subtilis ATCC 6683 | 9 | 125 | mdpi.com |

Antifungal Activity Investigations

The antifungal potential of compounds related to this compound has also been a focus of research. Studies on various diphenylamine derivatives have reported significant antifungal activity. mdpi.com For example, 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide showed the highest potential against the fungal strains Rhizopus oryzae and Aspergillus niger. mdpi.com In another study, 2-chloro-N-phenylacetamide demonstrated fungicidal activity against clinical isolates of Candida tropicalis and Candida parapsilosis, with MIC values ranging from 16 to 256 μg/ml. nih.gov This suggests that the core structure, with specific substitutions, can be effective in inhibiting fungal growth.

Table 2: Antifungal Activity of Compounds Related to this compound

| Compound/Derivative | Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 2-chloro-N-phenylacetamide (A1Cl) | Candida tropicalis | - | 16-256 | nih.gov |

| 2-chloro-N-phenylacetamide (A1Cl) | Candida parapsilosis | - | 16-256 | nih.gov |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 6a | Candida albicans 393 | 8 | >500 | mdpi.com |

Anticancer Activity Investigations

The quest for novel anticancer agents has led to the examination of a wide array of synthetic molecules, including derivatives of this compound. These investigations have primarily centered on their cytotoxic effects against various cancer cell lines and, to a lesser extent, their impact on specific cellular signaling pathways.

Cytotoxicity against Cancer Cell Lines

Several studies have documented the cytotoxic potential of derivatives containing the chloro-phenylamino moiety. For instance, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives were synthesized and evaluated for their anticancer activity. One derivative with an ortho-chlorine moiety on the phenyl ring was found to be the most active against HeLa (cervical cancer) cells, with an IC50 value of 1.3±0.14 µM. ijcce.ac.ir Similarly, research on N-(4-chlorophenyl)-1H-indole-2-carboxamide demonstrated its ability to inhibit the proliferation of Saos-2 (osteosarcoma) cells in a dose- and time-dependent manner. researchgate.net Another study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity on a panel of cancer cell lines from the liver, breast, colon, gastric, and endometrium. nih.gov

Table 3: Cytotoxicity of this compound Derivatives and Analogs against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (8a) | HeLa (Cervical Cancer) | 1.3±0.14 | ijcce.ac.ir |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (8a) | A549 (Lung Carcinoma) | >50 | ijcce.ac.ir |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (8a) | U87 (Glioblastoma) | 10.2±0.87 | ijcce.ac.ir |

| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Saos-2 (Osteosarcoma) | Dose-dependent inhibition | researchgate.net |

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver Cancer) | - | nih.gov |

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | MCF7 (Breast Cancer) | - | nih.gov |

| 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HCT-116 (Colon Cancer) | - | nih.gov |

Influence on Cellular Pathways (e.g., Raf/MEK/ERK pathway)

The Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. While the direct influence of this compound on this pathway is not yet extensively documented, the general strategy of targeting this cascade with small molecule inhibitors is a well-established approach in cancer therapy. The disruption of this pathway can lead to the inhibition of tumor cell growth and the induction of apoptosis. For instance, blocking the Raf/MEK/ERK pathway has been shown to sensitize acute myelogenous leukemia cells to apoptosis induced by other agents. rsc.org Future research may elucidate whether this compound derivatives exert their anticancer effects through modulation of this or other critical signaling cascades.

Genotoxic Effects Research

The assessment of genotoxicity is a crucial aspect of evaluating the safety profile of any chemical compound. Research into the genotoxic effects of N-(4-Chlorophenyl)-1,2-phenylenediamine, which is another name for this compound, indicates its potential as a genotoxic agent. smolecule.com Studies have shown that this compound can induce both single-strand and double-strand breaks in DNA. smolecule.com Furthermore, its interaction with human serum albumin has been associated with structural changes in the protein and an increase in nuclear fragmentation in treated cells, suggesting a possible apoptotic effect. smolecule.com

In a study on the related compound 2-amino-4-chlorophenol, there was weak evidence of genotoxicity. who.int It was reported to induce chromosomal damage in Chinese hamster lung cells both with and without metabolic activation. who.int In bacterial assays, it induced mutations in some strains, but only in the presence of metabolic activation. who.int These findings underscore the importance of further research to fully characterize the genotoxic profile of this compound and its derivatives.

Induction of DNA Damage (Single-strand and Double-strand Breaks)

Furthermore, research on compounds like 2-chlorodeoxyadenosine has demonstrated the capacity to induce DNA double-strand breaks in cells. nih.gov This suggests that the presence of a chloro-substituent on an amino-aromatic scaffold could potentially contribute to interactions with DNA, leading to strand breaks. DNA single-strand and double-strand breaks are significant cellular events that can trigger various repair mechanisms and, if not properly repaired, may lead to mutations or cell death. eurekaselect.com The potential for this compound derivatives to induce such damage warrants further investigation to understand their cytotoxic and potential anti-cancer activities.

Protein Interaction Studies

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous molecules. nih.gov The interaction of a compound with HSA can significantly influence its bioavailability, distribution, and metabolism. Studies on compounds structurally related to this compound, such as 4-Chloro-1,2-phenylenediamine, have demonstrated interactions with HSA. researcher.life

The binding of small molecules to HSA can induce conformational changes in the protein, potentially leading to the formation of fibrillar aggregates. researcher.life Such interactions are often studied using spectroscopic techniques and molecular dynamics simulations to understand the binding stability and mechanism. mdpi.com The formation of protein aggregates can have pathological implications, and the genotoxic nature of such aggregates has been a subject of research. The binding of a compound to HSA is influenced by factors such as van der Waals forces, hydrogen bonds, and hydrophobic interactions. researcher.life Given the structural similarities, it is plausible that this compound and its derivatives could also bind to HSA, which would have implications for their pharmacokinetic profiles and potential cellular effects. The study of such interactions is a critical step in the preclinical development of any new therapeutic agent.

Immunosuppressive and Anti-inflammatory Potentials (of related derivatives)

Diphenylamine derivatives have been investigated for their anti-inflammatory properties. A study on a series of diphenylamine macrocyclic derivatives demonstrated significant anti-inflammatory effects in an in vivo model of ear edema. One of the synthesized compounds, in particular, exhibited potency higher than the standard anti-inflammatory drugs indomethacin (B1671933) and celecoxib. This highlights the potential of the diphenylamine scaffold as a basis for the development of novel anti-inflammatory agents.

Furthermore, various heterocyclic compounds derived from structures that could potentially be synthesized from this compound have shown immunosuppressive and anti-inflammatory activities. For example, certain 2-substituted 2-aminopropane-1,3-diols have been evaluated for their immunosuppressive effects, demonstrating the importance of the amino and substituted carbon backbone in modulating lymphocyte activity. Additionally, pyrimidine (B1678525) derivatives have been synthesized and evaluated for their anti-inflammatory activities. Given these findings, derivatives of this compound represent a promising area for the discovery of new molecules with immunosuppressive and anti-inflammatory potential.

Below is a table summarizing the anti-inflammatory activity of selected diphenylamine macrocyclic derivatives from a referenced study.

| Compound | ID₅₀ (μM per ear) |

| 5e | 0.18 |

| Indomethacin | 0.24 |

| Celecoxib | 0.91 |

Antileishmanial and Antiplasmodial Agent Synthesis Research

The diphenylamine scaffold can be considered a potential building block in the synthesis of novel antileishmanial and antiplasmodial agents. The synthesis of various heterocyclic compounds with activity against Leishmania and Plasmodium species often involves the use of amine precursors. For instance, the synthesis of 2,4-diaminopyrimidines, which have shown antiplasmodial activity, involves the reaction of various amines. Similarly, the development of 4-aminoquinoline-based antiplasmodial agents has utilized 2-aminopyrimidine (B69317) precursors.

While there are no direct reports of this compound being used as a starting material for such syntheses, its structure, containing a reactive primary amine, makes it a plausible candidate for incorporation into more complex heterocyclic systems known to possess antileishmanial or antiplasmodial properties. The hybridization of known pharmacophores is a common strategy in the development of new anti-parasitic drugs, and the diphenylamine moiety could potentially be integrated into such hybrid molecules. Research in this area could lead to the discovery of novel therapeutic agents for these neglected tropical diseases.

Adenosinergic Receptor Antagonism Studies (on pyrimidine derivatives)

Adenosine A2A receptor antagonists have been investigated as potential therapeutics for conditions such as Parkinson's disease. Several classes of heterocyclic compounds, including pyrimidine derivatives, have been identified as potent and selective antagonists of the A2A receptor.

The synthesis of such bioactive pyrimidine derivatives often involves the condensation of amidines with various precursors. Given that this compound possesses a primary amino group, it could potentially be converted into a guanidine (B92328) or amidine derivative. This intermediate could then undergo cyclization with a suitable partner to form a substituted pyrimidine ring, a core structure in many A2A receptor antagonists. For example, the synthesis of 2,4,6-trisubstituted pyrimidines can be achieved through the reaction of amidines with various electrophilic partners. Therefore, derivatives of this compound could serve as precursors for the synthesis of novel pyrimidine-based compounds with potential activity as adenosine receptor antagonists.

Computational Chemistry and Theoretical Modeling of 2 Amino 4 Chlorodiphenylamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within the molecule. Such calculations can elucidate molecular geometry, reactivity, and various spectroscopic properties.

Despite the utility of these methods, a detailed search of published scientific literature did not yield specific studies that have performed comprehensive quantum chemical calculations on the electronic structure of 2-Amino-4-chlorodiphenylamine.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A small gap often suggests that a molecule is more reactive and can be easily excited. This analysis is typically performed using DFT or other quantum chemical methods.

Computational methods can precisely calculate a molecule's electronegativity (its ability to attract electrons) and its dipole moment (a measure of the net molecular polarity). These values are crucial for predicting how a molecule will interact with other molecules and its solubility in various solvents. The dipole moment arises from the non-uniform distribution of electron density across the molecule.

A search of the literature did not uncover specific computational studies that report the electronegativity or dipole moment values for this compound.

Molecular Docking and Receptor-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are vital in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule. The simulation identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

While molecular docking has been extensively used for various amine-containing compounds, specific receptor-ligand interaction studies or docking simulations for this compound have not been identified in the available scientific literature.

Free Energy Perturbation (FEP) Simulations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two ligands binding to a common receptor. nih.govrutgers.edunih.gov It involves creating a non-physical, "alchemical" pathway to transform one molecule into another through a series of small steps (windows) in a molecular dynamics simulation. uiuc.edu FEP provides highly accurate predictions of relative binding affinities, making it a valuable tool in lead optimization during drug development. researchgate.net

There are no specific published studies found that employ Free Energy Perturbation simulations to analyze the binding characteristics of this compound.

Spectroscopic Property Predictions

Quantum chemical calculations are widely used to predict various spectroscopic properties, including infrared (IR), Raman, UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra. mdpi.com By calculating vibrational frequencies or electronic transition energies, these theoretical predictions can aid in the interpretation and assignment of experimental spectra. For instance, theoretical IR spectra can help identify characteristic functional group vibrations within the molecule.

Although spectroscopic predictions are common for many organic molecules, specific computational studies predicting the spectroscopic properties of this compound were not found in the reviewed literature.

Resonance Form Contributions (e.g., amino-imino tautomerism)

Tautomers are structural isomers of chemical compounds that can readily interconvert. nih.gov For molecules containing an amino group adjacent to a conjugated system, such as this compound, amino-imino tautomerism is a possibility. nih.govresearchgate.net This involves the migration of a proton from the nitrogen atom to a nearby atom in the ring structure. Computational chemistry can be used to calculate the relative energies and stabilities of these different tautomeric forms, thereby predicting the predominant form under specific conditions.

A detailed computational analysis of the resonance forms and the relative stability of amino-imino tautomers for this compound is not available in the existing scientific literature.

Analytical Chemistry Methodologies for 2 Amino 4 Chlorodiphenylamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in the analysis of 2-Amino-4-chlorodiphenylamine, enabling its isolation and quantification. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) each offer distinct advantages depending on the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the analysis and purification of diphenylamine (B1679370) derivatives. While specific, detailed HPLC methods for this compound are not extensively published in publicly accessible literature, general principles for aromatic amine analysis are well-established. Method development would typically involve reversed-phase chromatography.

A hypothetical HPLC method would likely utilize a C18 column, which is effective for separating nonpolar to moderately polar compounds. The mobile phase would consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any related impurities. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. For instance, in the synthesis of related diamine compounds, HPLC is often used to monitor the progress of the reaction, confirming the consumption of starting materials and the formation of the product.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful tool for the analysis of volatile and thermally stable compounds. Due to the presence of polar amino (-NH2) groups, direct analysis of this compound by GC can be challenging, potentially leading to poor peak shape and column adsorption. To overcome this, derivatization is a common strategy. The active hydrogens on the amine groups are replaced with less polar functional groups, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, to increase volatility and improve chromatographic performance.

The analysis would be performed on a capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, which is suitable for a wide range of organic molecules. A temperature-programmed analysis, where the column temperature is gradually increased, would be used to separate the derivatized analyte from other components. Detection can be accomplished using a Flame Ionization Detector (FID) for general quantification or a mass spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern.

Thin-Layer Chromatography (TLC) in Analysis

Thin-layer chromatography serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress and for preliminary purity assessment.

For TLC analysis, a silica (B1680970) gel plate typically serves as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. A common mobile phase for aromatic amines might consist of a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). After the plate is developed, the compound spot is visualized, often under UV light, as aromatic compounds typically absorb UV radiation. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used for identification purposes by comparing it to a known standard. For example, in synthetic procedures involving similar compounds, TLC is frequently used to determine when a reaction is complete.

Spectroscopic Characterization Methods in Research Context

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Infrared (IR) spectroscopy provides information about the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the atomic connectivity and chemical environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared spectroscopy is used to confirm the presence of key functional groups within the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands expected for this compound would include:

N-H Stretching: The primary amine (-NH2) and secondary amine (-NH-) groups would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region (symmetric and asymmetric stretching), while secondary amines show a single band.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the aromatic rings typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings are observed in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching of the carbon-nitrogen bonds would be found in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond stretch is expected to produce a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

The collective pattern of these absorption bands provides strong evidence for the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum would show distinct signals for each chemically non-equivalent proton.

The protons on the two aromatic rings would appear in the aromatic region, typically between 6.5 and 8.0 ppm. The substitution pattern on each ring would lead to a complex splitting pattern (e.g., doublets, triplets, or multiplets) due to spin-spin coupling between adjacent protons.

The proton of the secondary amine (-NH-) and the two protons of the primary amine (-NH2) would appear as broader signals, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule.

The aromatic carbons would resonate in the downfield region, typically from 110 to 150 ppm.

The carbon atoms directly bonded to the nitrogen atoms (C-N) and the chlorine atom (C-Cl) would have their chemical shifts significantly influenced by these electronegative atoms. The C-Cl carbon would be expected around 120-130 ppm, while the C-N carbons would be in the 130-150 ppm range.

By analyzing the chemical shifts, integration (for ¹H NMR), and coupling patterns, the complete structure of this compound can be confirmed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. When subjected to ionization, typically through electron ionization (EI), the molecule forms a molecular ion (M+) whose mass-to-charge ratio (m/z) confirms the compound's molecular weight.

The mass spectra of substituted diphenylamines are often characterized by strong molecular ion signals, which frequently represent the base peak in the spectrum. researchgate.net The fragmentation of the molecular ion provides valuable structural information. For chloro-substituted diphenylamines, two significant primary fragmentation pathways are commonly observed: the expulsion of the chlorine radical (X) and the loss of a hydrogen halide molecule (HX). researchgate.net

These initial fragmentations can be followed by further dissociation, leading to secondary decomposition ions, although these are typically of lower relative abundance. researchgate.net The interpretation of these fragmentation patterns is crucial for the structural confirmation of this compound and for distinguishing it from its isomers. The energetically unstable molecular ions break apart into smaller, more stable fragments. chemguide.co.uklibretexts.org The most abundant fragment ion forms the base peak in the spectrum. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₁₂H₁₁ClN₂]⁺ | Molecular Ion (M⁺) | 218.06 |

| [M - Cl]⁺ | Loss of Chlorine radical | 183.08 |

Note: The predicted m/z values are based on the monoisotopic mass of the most common isotopes.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region. The structure of this compound, containing two aromatic rings and amino groups, features chromophores that absorb UV radiation. This absorption is a consequence of electronic transitions within the molecule.

While specific spectral data for this compound is not extensively published, its UV-Visible spectrum is expected to be influenced by the phenylamine and chlorophenyl moieties. The absorption maxima (λmax) can be predicted based on the electronic structure. Generally, aromatic amines exhibit strong absorption bands in the UV region. For instance, the UV spectrum of a related compound, 2-Amino-4-nitrophenol, shows absorption maxima at 224 nm, 262 nm, and 308 nm in an acidic mobile phase. sielc.com The exact position and intensity of the absorption bands for this compound would be dependent on the solvent used, as solvent polarity can influence the electronic transitions. nih.gov This technique is particularly useful for developing quantitative assays, such as determining the concentration of the compound in a solution.

Table 2: Expected Chromophores and UV Absorption

| Chromophore | Type of Transition | Expected Wavelength Region (nm) |

|---|---|---|

| Benzene Ring | π → π* | ~250-280 |

| Amino Group (-NH₂) | n → π* | ~230-270 |

Method Validation in Pharmaceutical Research

In the context of pharmaceutical research, any analytical method developed for the assessment of this compound must be rigorously validated to ensure its reliability, accuracy, and precision. dcvmn.org Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The validation process adheres to guidelines set by regulatory bodies and involves evaluating several key performance parameters. nih.gov

The objective is to establish, through documented evidence, that the method consistently produces results that are accurate and reliable. dcvmn.org A fully validated method is crucial for quality control, stability testing, and ensuring the integrity of research data. nih.gov

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components. | The analyte peak should be well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% of the known amount. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity and accuracy studies. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like pH, temperature, or mobile phase composition. |

Analytical Method Development for Related Substances and Impurities

The development of analytical methods for identifying and quantifying related substances and impurities is a critical aspect of pharmaceutical analysis for this compound. selectscience.net Impurities can originate from the synthesis process, degradation of the compound, or storage. selectscience.net Their presence, even in trace amounts, can impact the quality and efficacy of a final drug product. selectscience.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed for this purpose, often coupled with UV or mass spectrometry detectors. celonpharma.comijprajournal.com The primary goal of method development is to achieve adequate separation between the main compound (this compound) and all potential impurities. chromatographyonline.com

The process involves a systematic approach, often utilizing principles of Analytical Quality by Design (AQbD). celonpharma.com Key steps include:

Column Selection: Screening a variety of stationary phases (e.g., C18, C8, Phenyl) to find the one providing the best selectivity for the analyte and its impurities. chromatographyonline.com

Mobile Phase Optimization: Adjusting the mobile phase composition, including the type of organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase, to achieve optimal resolution. chromatographyonline.com

Gradient and Temperature Optimization: Fine-tuning the gradient elution profile and column temperature to improve peak shape and separation efficiency. chromatographyonline.com

This systematic development ensures the final method is robust, reliable, and capable of accurately profiling the impurities of this compound. celonpharma.com

Table 4: Potential Impurities and Analytical Approaches

| Potential Impurity | Possible Origin | Recommended Analytical Technique |

|---|---|---|

| 4-Chloroaniline (B138754) | Starting material | RP-HPLC with UV detection |

| 2-Nitrochlorobenzene | Starting material | RP-HPLC with UV detection |

| Isomeric Aminochlorodiphenylamines | Side reaction during synthesis | High-resolution RP-HPLC, LC-MS |

| Oxidation products | Degradation | Gradient RP-HPLC with UV or MS detection |

Environmental Fate, Degradation, and Ecotoxicological Studies of 2 Amino 4 Chlorodiphenylamine

Mechanisms of Environmental Degradation

Detailed research on the specific mechanisms of environmental degradation for 2-Amino-4-chlorodiphenylamine is not available in the reviewed scientific literature.

Phototransformation Mechanisms (in air, water, and soil matrices)

No studies detailing the phototransformation mechanisms of this compound in air, water, or soil were found.

Hydrolytic Pathways and Products

Information regarding the hydrolytic pathways and resulting products for this compound is not documented in the available scientific research.

Microbial Metabolism and Biotransformation

Specific studies on the microbial metabolism and biotransformation of this compound could not be located in the scientific literature. While research exists on the microbial degradation of other chlorinated aromatic compounds, this information cannot be directly extrapolated to this compound without specific experimental validation.

Environmental Distribution and Transport Research

Empirical data and research findings concerning the environmental distribution and transport of this compound are not present in the accessible scientific literature.

Adsorption/Desorption Studies in Soil and Sediment

No specific studies on the adsorption and desorption characteristics of this compound in soil and sediment were identified. Factors such as soil organic carbon content, clay content, and pH are known to influence the sorption of organic compounds, but specific coefficients (Koc, Kd) for this compound are not available.

Bioaccumulation Potential Assessment

There is no available research assessing the bioaccumulation potential of this compound in organisms. Key metrics used to evaluate bioaccumulation, such as the bioconcentration factor (BCF) and bioaccumulation factor (BAF), have not been determined for this compound.

Ecotoxicological Assessment Methodologies

Aquatic Toxicity Studies

No specific studies on the aquatic toxicity of this compound were identified. Standard aquatic toxicity assessments would typically involve determining the effects of the compound on a range of aquatic organisms, such as fish, invertebrates (e.g., Daphnia magna), and algae. Key endpoints in such studies often include the median lethal concentration (LC50), the median effective concentration (EC50) for endpoints like immobilization or growth inhibition, and no-observed-effect concentrations (NOEC). Without experimental data, it is not possible to present findings on the potential impact of this compound on aquatic ecosystems.

Terrestrial Toxicity Studies

Similarly, a review of available literature did not uncover any studies focused on the terrestrial toxicity of this compound. Terrestrial toxicity studies are crucial for understanding the potential risk of a substance to soil-dwelling organisms and plants. criver.com Such studies often evaluate endpoints like mortality, reproduction, and growth in species such as earthworms, springtails, and various plant species. criver.comnih.gov The methodologies for these assessments are well-established, but their application to this compound has not been documented in the available scientific literature.

Environmental Monitoring and Field Studies Approaches

There is no information available regarding specific environmental monitoring programs or field studies designed to detect and quantify this compound in the environment. The development of such approaches would first require the establishment of analytical methods capable of detecting the compound in various environmental matrices, such as water, soil, and sediment. Subsequently, field studies could be designed to investigate the persistence, transport, and fate of the compound under real-world conditions. At present, no such studies have been published.

Toxicological Research and Safety Assessment of 2 Amino 4 Chlorodiphenylamine

Genotoxicity and Mutagenicity Studies

There is a notable absence of research focused on the genotoxic and mutagenic potential of 2-Amino-4-chlorodiphenylamine.

DNA Damage Induction Mechanisms

No studies were found that investigated the mechanisms by which this compound may induce DNA damage.

Chromosomal Damage Assessments

Information regarding the assessment of chromosomal damage, such as through chromosomal aberration assays, as a result of exposure to this compound is not available in the reviewed literature.

Bacterial Mutagenicity Testing

Specific data from bacterial mutagenicity tests, such as the Ames test, for this compound could not be located.

Carcinogenicity Research

Comprehensive carcinogenicity research on this compound appears to be unpublished or not conducted.

In vivo Carcinogenicity Bioassays

No reports of in vivo carcinogenicity bioassays in animal models exposed to this compound were identified.

Histopathological Examination of Target Organs

Consequently, due to the lack of in vivo studies, there is no information available on the histopathological examination of target organs following exposure to this compound.

Specific Organ Toxicity Studies

Hematotoxicity and Erythrocyte Effects

Direct studies on the hematotoxicity or specific erythrocyte effects of this compound were not identified. However, research into related chemical classes offers some insight into potential mechanisms of action on red blood cells. Studies on N-chloroamino acids, for instance, have demonstrated effects on erythrocytes. These compounds were found to have a hemolytic action and to increase the osmotic fragility of red blood cells nih.gov. The observed mechanisms included the oxidation of glutathione and the formation of protein-glutathione mixed disulfides, indicating that related compounds can induce oxidative stress in erythrocytes nih.gov.

Nephrotoxicity Assessments

While specific nephrotoxicity assessments for this compound are not available, extensive research has been conducted on monochlorinated aminophenols, which are structurally related compounds. Studies in Fischer 344 rats have shown that 4-amino-2-chlorophenol is a more potent nephrotoxicant than its isomer, 2-amino-4-chlorophenol nih.gov.